3-Fluoro-6-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid
Description
3-Fluoro-6-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid is a benzoic acid derivative featuring a fluoro substituent at the 3-position, a methyl group at the 6-position, and an (E)-configured ethenyl sulfonamide group linked to a 4-methylphenyl moiety.
Properties
IUPAC Name |
3-fluoro-6-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4S/c1-11-3-6-13(7-4-11)9-10-24(22,23)19-16-14(18)8-5-12(2)15(16)17(20)21/h3-10,19H,1-2H3,(H,20,21)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZOIJDTTYKHTE-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(C=CC(=C2C(=O)O)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=C(C=CC(=C2C(=O)O)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-6-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid typically involves multiple steps, including the introduction of the fluoro and methyl groups, as well as the formation of the sulfonylamino linkage. Common synthetic routes may involve:
Fluorination: Introduction of the fluoro group using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Methylation: Introduction of the methyl group using methylating agents like methyl iodide or dimethyl sulfate.
Sulfonylation: Formation of the sulfonylamino group using sulfonyl chlorides in the presence of a base like triethylamine.
Coupling Reactions: Formation of the ethenyl linkage through coupling reactions such as the Heck or Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-6-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research has highlighted several promising biological activities associated with this compound:
- Antimicrobial Properties : Studies suggest that 3-Fluoro-6-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid exhibits antimicrobial effects, potentially through mechanisms involving enzyme inhibition and receptor modulation.
- Anticancer Potential : Preliminary investigations indicate that the compound may have anticancer properties. Its ability to alter gene expression and influence cellular signaling pathways is under exploration, making it a candidate for further cancer-related research.
Case Studies and Research Findings
Research into the interactions of this compound has focused on its effects on biological pathways. Notable case studies include:
- Cell Line Studies : In vitro studies using various cancer cell lines have demonstrated that the compound can inhibit cell proliferation and induce apoptosis, suggesting its potential as an anticancer agent.
- Enzyme Interaction Studies : Investigations into enzyme binding have revealed that the compound may interact with specific targets involved in metabolic pathways, which could explain its biological effects.
- Toxicity Assessments : Preliminary toxicity studies indicate that while the compound shows promise in therapeutic applications, further research is needed to evaluate safety profiles comprehensively.
Mechanism of Action
The mechanism of action of 3-Fluoro-6-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Sulfonamide-Containing Agrochemicals (Sulfonylureas)
Sulfonylurea herbicides, such as triflusulfuron methyl ester and metsulfuron methyl ester (), share sulfonamide linkages but differ in core structures. For example:
- Triflusulfuron methyl ester: Contains a triazine ring substituted with trifluoroethoxy and dimethylamino groups, linked via a sulfonylurea bridge to a methyl benzoate.
- Target Compound : Uses a benzoic acid backbone with a direct ethenyl sulfonamide group, lacking the triazine moiety.
Table 1: Key Structural Differences
Stilbene Derivatives with Ethenyl-Phenyl Moieties
highlights 1,3-benzenediol,5-[(1E)-2-(4-methylphenyl)ethenyl] (Compound 1), a stilbene analog with structural similarities to the target compound’s ethenyl-phenyl group. Key contrasts include:
- Compound 1 : Lacks sulfonamide and benzoic acid groups; features diol substituents.
Pharmacokinetic Insights:
- Stilbene derivatives in demonstrated improved pharmacokinetic (PK) profiles due to their planar ethenyl-phenyl structures, which enhance membrane permeability . The target compound’s sulfonamide group may reduce bioavailability compared to these hydroxylated analogs.
Biological Activity
3-Fluoro-6-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid, a complex organic compound with the CAS number 1424656-85-8, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 349.4 g/mol. The compound features several functional groups that contribute to its biological activity:
- Fluoro group : Enhances lipophilicity and biological activity.
- Methyl group : Influences the compound's steric properties.
- Sulfonylamino group : Known for its role in various biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 349.4 g/mol |
| CAS Number | 1424656-85-8 |
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. The mechanism behind this activity may involve the inhibition of specific enzymes or pathways crucial for microbial survival.
Case Study : A study demonstrated that derivatives of sulfonamide compounds, similar in structure to our compound, showed potent antibacterial effects against various strains of bacteria, suggesting that modifications to the sulfonamide moiety can enhance efficacy against microbial targets.
Anticancer Properties
The anticancer potential of this compound has been a focal point of recent studies. The compound has been tested against multiple cancer cell lines, revealing promising cytotoxic effects.
The anticancer activity is believed to be mediated through several pathways:
- Induction of Apoptosis : Studies have shown that similar compounds can induce apoptosis in cancer cells by upregulating pro-apoptotic proteins (e.g., BAX) and downregulating anti-apoptotic proteins (e.g., Bcl-2) .
- Cell Cycle Arrest : The compound may cause cell cycle arrest at specific phases, preventing cancer cell proliferation.
- Inhibition of Tumor Growth : In vivo studies have reported significant tumor growth suppression when treated with compounds structurally related to this compound .
Cytotoxicity Studies
Cytotoxicity assays (e.g., MTT assay) have been conducted to evaluate the effectiveness of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 19.9 |
| PANC-1 (Pancreatic) | 1.2 |
| SH-SY5Y (Neuroblastoma) | 26.0 |
These findings highlight the compound's selective cytotoxicity towards cancer cells while exhibiting moderate toxicity towards non-cancerous cells .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 3-Fluoro-6-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols, such as coupling a sulfonamide intermediate with a benzoic acid derivative. General Procedure A (e.g., refluxing at 45°C for 1 hour in anhydrous solvent) from related syntheses (e.g., triazine-based sulfonamides) can be adapted . Key parameters include controlling stoichiometry of the sulfonyl chloride intermediate, maintaining anhydrous conditions to avoid hydrolysis, and using catalysts like DMAP for amide bond formation. Purification via column chromatography (hexane/EtOH gradients) or recrystallization (e.g., from DMSO/water) is critical to isolate the product .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Methodological Answer : Use a combination of NMR (e.g., DMSO-, 200 MHz) to identify aromatic protons and sulfonamide NH signals (~δ 10-12 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR confirms sulfonamide (S=O stretching ~1350 cm) and carboxylic acid (O-H stretch ~2500-3000 cm) functionalities. X-ray crystallography, if feasible, resolves stereochemistry (e.g., E-configuration of the ethenyl group) . Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
Q. What standard analytical methods are recommended for quantifying this compound in biological matrices?
- Methodological Answer : Reverse-phase LC-MS/MS with electrospray ionization (ESI) in negative ion mode is optimal. Use deuterated internal standards (e.g., -analogues) to correct matrix effects. Sample preparation involves protein precipitation (acetonitrile) followed by solid-phase extraction (C18 cartridges). Calibration curves (1–1000 ng/mL) ensure linearity, with LOQ < 5 ng/mL .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across studies involving this compound?
- Methodological Answer : Discrepancies may arise from impurities (e.g., epimers or residual solvents) or assay variability. Perform orthogonal purity assays (e.g., -NMR integration, ICP-MS for metal contaminants) . Validate biological assays using positive controls (e.g., known enzyme inhibitors) and standardized protocols (e.g., fixed incubation times, pH 7.4 buffers). If conflicting SAR trends emerge, conduct free-energy perturbation (FEP) simulations to compare binding affinities across analogs .
Q. What computational strategies are effective for predicting target interactions of this sulfonamide-benzoic acid hybrid?
- Methodological Answer : Molecular docking (AutoDock Vina or Glide) against potential targets (e.g., carbonic anhydrases, tyrosine kinases) using PubChem-derived 3D structures (InChI:1S/C9H9F3N2O4S...) . Apply molecular dynamics (MD) simulations (AMBER or GROMACS) to assess binding stability over 100 ns trajectories. QSAR models trained on analogs (e.g., methylsulfonamido benzoic acids ) can predict IC values for novel targets.
Q. How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer : Solubility enhancement strategies include salt formation (e.g., sodium or lysine salts) or co-solvent systems (PEG-400/water). LogP values (~2.5–3.5) suggest moderate lipophilicity; introduce polar groups (e.g., hydroxyl or morpholine) via structure modification while monitoring SAR trade-offs . For oral bioavailability, conduct pharmacokinetic studies in rodents with formulations like nanocrystals or lipid-based carriers, measuring , , and AUC .
Q. What experimental designs are recommended to study the compound’s metabolic stability and metabolite identification?
- Methodological Answer : Use liver microsomes (human/rat) incubated with NADPH for phase I metabolism. Identify metabolites via UPLC-QTOF-MS with MSE data-independent acquisition. For phase II metabolism (e.g., glucuronidation), add UDPGA cofactor. Structural elucidation of metabolites employs MS/MS fragmentation patterns and comparison with synthetic standards .
Data Contradiction & Validation
Q. How should researchers address conflicting reports on the compound’s stability under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies (25°C/60% RH, 40°C/75% RH) across pH 1–10 buffers. Monitor degradation via HPLC-UV and identify breakdown products (e.g., hydrolysis of sulfonamide or decarboxylation). Use Arrhenius kinetics to extrapolate shelf-life. If literature data conflict, validate using isotopically labeled compound (e.g., -carboxylic acid) to track specific degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
